METHYL 2-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]-3-(BENZYLSULFANYL)PROPANOATE
Overview
Description
Methyl N-[(1H-benzimidazol-2-ylthio)acetyl]-S-benzylcysteinate is a complex organic compound that features a benzimidazole ring, a thioether linkage, and a cysteine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]-3-(BENZYLSULFANYL)PROPANOATE typically involves multiple steps One common route starts with the preparation of the benzimidazole derivative This can be achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base to form the benzimidazole ringFinally, the cysteine derivative is introduced through an acylation reaction, where the benzimidazole-thioether intermediate is reacted with methyl chloroacetate and cysteine in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(1H-benzimidazol-2-ylthio)acetyl]-S-benzylcysteinate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Nitrobenzimidazole or halogenated benzimidazole derivatives.
Scientific Research Applications
Methyl N-[(1H-benzimidazol-2-ylthio)acetyl]-S-benzylcysteinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features
Mechanism of Action
The mechanism of action of METHYL 2-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]-3-(BENZYLSULFANYL)PROPANOATE involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The thioether linkage may facilitate the compound’s binding to metal ions or other biomolecules, enhancing its biological activity. The cysteine derivative can interact with thiol groups in proteins, leading to potential modifications in protein function .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: A simpler benzimidazole derivative with similar structural features but lacking the thioether and cysteine components.
Benzylcysteine: Contains the cysteine moiety but lacks the benzimidazole ring and thioether linkage.
Methyl 2-benzimidazolecarboxylate: Features the benzimidazole ring and a carboxylate group but lacks the thioether and cysteine components
Uniqueness
Methyl N-[(1H-benzimidazol-2-ylthio)acetyl]-S-benzylcysteinate is unique due to its combination of a benzimidazole ring, a thioether linkage, and a cysteine derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-benzylsulfanylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-26-19(25)17(12-27-11-14-7-3-2-4-8-14)21-18(24)13-28-20-22-15-9-5-6-10-16(15)23-20/h2-10,17H,11-13H2,1H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRLRBCLQZQPAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSCC1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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